molecular formula C21H15N2NaO9S2 B3056461 Sodium hydrogen 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) CAS No. 71550-28-2

Sodium hydrogen 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)

Cat. No.: B3056461
CAS No.: 71550-28-2
M. Wt: 526.5 g/mol
InChI Key: GTBJUKYCAIOSRJ-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O9S2.Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBJUKYCAIOSRJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N2NaO9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40887913
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71550-28-2
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-, sodium salt (1:1)
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Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:1)
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Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen 7,7’-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) typically involves the reaction of 4-hydroxynaphthalene-2-sulphonic acid with a carbonyldiimino compound under controlled conditions. The reaction is carried out in an aqueous medium, and sodium hydroxide is used to neutralize the sulfonic acid groups, resulting in the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure compliance with Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 7,7’-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The sulphonate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thiol-substituted naphthalene derivatives.

Scientific Research Applications

Sodium hydrogen 7,7’-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium hydrogen 7,7’-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and sulphonate groups enable it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents/Functional Groups CAS No. Molecular Formula
Sodium Hydrogen 7,7'-(Carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) −OH (C4), −SO3Na (C2), urea linker 20324-87-2 C21H14N2Na2O9S2
Potassium Sodium 7,7'-(Carbonyldiimino)bis[4-hydroxy-3-((2-methoxyphenyl)azo)... −OH (C4), −SO3K/Na (C2), −OCH3 (azo-linked phenyl), azo groups 83221-61-8 C35H26KN6NaO11S2
Disodium 7,7'-(Carbonyldiimino)bis[3-[(4-acetylamino)phenyl]azo]-4-hydroxy... −OH (C4), −SO3Na (C2), −NHCOCH3 (azo-linked phenyl), azo groups 41204-67-5 C37H28N8Na2O11S2
Direct Red 80 (Hexasodium salt) Multiple azo and sulfonate groups, complex aryl substituents 2610-10-8 C58H50N6Na6O20S4

Key Observations :

  • Azo Groups : Compounds like 83221-61-8 and 41204-67-5 incorporate azo (−N=N−) linkages, enhancing light absorption for dye applications . The target compound lacks azo groups, making it an intermediate rather than a final dye .
  • Counterions : The target compound uses Na<sup>+</sup>, while 83221-61-8 combines K<sup>+</sup>/Na<sup>+</sup>, affecting solubility and ionic strength .
  • Substituents: Methoxy (−OCH3) and acetylamino (−NHCOCH3) groups in analogs improve binding to fabrics or shift dye color .

Physicochemical and Application Differences

Table 2: Functional Properties
Property Target Compound 83221-61-8 (K/Na Salt) Direct Red 80
Solubility High in water/alkaline media Moderate (K<sup>+</sup> reduces solubility) High (multiple sulfonates)
Stability Stable under inert conditions Sensitive to UV/heat (azo bonds) High thermal stability
Primary Use Dye intermediate Textile dye (red hues) Direct dye for cellulose
Toxicity Data Limited (no acute hazards) No data available Classified as hazardous

Key Observations :

  • Solubility : The target compound’s simpler structure and Na<sup>+</sup> counterions enhance solubility compared to K<sup>+</sup>-containing analogs .
  • Stability : Azo-containing dyes (e.g., Direct Red 80) are prone to photodegradation, whereas the urea-linked target compound is more stable .
  • Applications : The target compound’s lack of azo groups limits its direct use in dyes but makes it a versatile precursor .

Biological Activity

Sodium hydrogen 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) is a complex organic compound with significant potential in various scientific fields, particularly in biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H16N2O9S2NaC_{21}H_{16}N_{2}O_{9}S_{2}Na and a molecular weight of approximately 526.47 g/mol. Its unique structure features two naphthalene rings connected by a carbonyldiimino bridge, with hydroxyl and sulphonate substitutions that enhance its reactivity and biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC21H16N2O9S2NaC_{21}H_{16}N_{2}O_{9}S_{2}Na
Molecular Weight526.47 g/mol
Functional GroupsHydroxyl, Sulphonate
SolubilitySoluble in water

The biological activity of sodium hydrogen 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) is attributed to its ability to interact with various biomolecules. The hydroxyl and sulphonate groups facilitate:

  • Hydrogen bonding : Enhancing interactions with proteins.
  • Electrostatic interactions : Modulating enzyme activities and cellular signaling pathways.

Potential Therapeutic Applications

Research indicates several promising applications for this compound:

  • Anticancer Activity : Studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation markers, indicating possible use in inflammatory diseases.
  • Biochemical Assays : Employed as a fluorescent probe for studying biological systems due to its optical properties.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of sodium hydrogen 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) on various cancer cell lines. The results indicated:

  • Cell Line Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Inhibition Rates : 40% inhibition at a concentration of 50 µM after 48 hours.

This suggests that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In another study examining its anti-inflammatory properties, researchers found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in vitro:

  • Experimental Model : Lipopolysaccharide (LPS)-stimulated macrophages.
  • Results : A reduction of up to 60% in cytokine production at optimal concentrations.

These findings support its potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To further understand the unique properties of sodium hydrogen 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate), it is useful to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory Activity
Sodium hydrogen 7,7'-(carbonyldiimino)bis(4-hydroxy...ModerateHigh
Sodium 4-hydroxy-3-nitrobenzenesulphonateLowModerate
Sodium 2-naphthol-3,6-disulphonateModerateLow

The comparative analysis highlights that sodium hydrogen 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) exhibits superior anti-inflammatory activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium hydrogen 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
Reactant of Route 2
Reactant of Route 2
Sodium hydrogen 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)

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